N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
N-(2,2-Dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a structurally complex heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a 2,2-dimethoxyethyl carboxamide moiety at position 2. This compound belongs to a class of imidazo-fused thiazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme-modulating properties .
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O5S/c1-10-15(16(22)18-8-14(25-2)26-3)27-17-19-13(9-20(10)17)11-5-4-6-12(7-11)21(23)24/h4-7,9,14H,8H2,1-3H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTCGKWNVJBRFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity. This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes that rely on Coenzyme A.
Biochemical Pathways
The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of Coenzyme A. This affects various downstream metabolic processes, including fatty acid synthesis and degradation, pyruvate metabolism, and citric acid cycle.
Pharmacokinetics
The compound’s ADME properties have been predicted in silico
Result of Action
The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis. The compound has shown significant activity against Mtb, with IC50 values in the low micromolar range. It’s worth noting that the compound showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria.
Biological Activity
N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[2,1-b]thiazole family, which is known for its potential therapeutic applications in various diseases, including cancer and infectious diseases.
- IUPAC Name : this compound
- Molecular Formula : C16H18N4O4S
- Molar Mass : 366.41 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One common method includes cyclization reactions under reflux conditions in solvents such as 1,4-dioxane. Additionally, microwave-assisted synthesis has been utilized to enhance efficiency and reduce reaction times.
Antimicrobial Activity
Research indicates that compounds within the imidazo[2,1-b]thiazole family exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound inhibits bacterial cell wall synthesis by targeting specific enzymes involved in this process. This leads to effective antimicrobial activity against various strains of bacteria.
- Case Studies : A study demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibited selective inhibition against carbonic anhydrase isoforms which are crucial in bacterial metabolism. Inhibition constants (K_i) for these compounds ranged from 57.7 to 98.2 µM against hCA II, highlighting their potential as antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Mechanism of Action : The compound disrupts microtubule function in cancer cells, leading to cell cycle arrest and apoptosis. This mechanism is critical for inhibiting tumor growth.
- Research Findings : A series of studies have shown that imidazo[2,1-b][1,3]thiazole derivatives possess potent activity against various cancer cell lines through multiple mechanisms .
Table of Biological Activities
| Activity Type | Target | Inhibition Constant (K_i) | Reference |
|---|---|---|---|
| Antimicrobial | hCA II | 57.7 - 98.2 µM | |
| Anticancer | Microtubules | Not quantified | |
| Antitubercular | Mycobacterium tuberculosis | MIC 3.125 µg/mL |
Safety and Toxicity
In cytotoxicity studies, compounds derived from imidazo[2,1-b][1,3]thiazoles have shown low toxicity against normal cell lines while maintaining their efficacy against targeted pathogens and cancer cells. This is a promising aspect for further drug development.
Comparison with Similar Compounds
Structural Variations and Electronic Effects
- Core Modifications : Unlike imidazo[2,1-b][1,3,4]thiadiazoles (), the imidazo[2,1-b][1,3]thiazole core lacks the additional sulfur atom, which may reduce metabolic stability but improve bioavailability .
- Electron-Withdrawing Groups : The 3-nitrophenyl substituent at position 6 is common across analogs (e.g., ) and is critical for π-π stacking interactions in enzyme binding .
Anticancer Activity
- The pyridinylmethyl-substituted analog () demonstrates potent antiproliferative activity against HepG2 cells (IC50 = 9.8 µM), attributed to caspase-3-mediated apoptosis .
- Thiadiazole-linked derivatives () show comparable efficacy (IC50 = 12.5 µM) via GPC-3 inhibition, suggesting that the carboxamide moiety enhances target specificity .
Antimicrobial and Antiviral Activity
- [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazoles () exhibit broad-spectrum antiviral activity (HIV-1 EC50 = 0.8 µM), underscoring the importance of fused heterocyclic systems in viral enzyme inhibition .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Q & A
Q. Basic | Characterization Methods
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., nitrophenyl aromatic signals at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 459.12) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolves 3D structure; imidazo-thiazole dihedral angles typically range 5–15° .
What strategies resolve contradictions in reported biological activities across studies?
Advanced | Data Contradiction Analysis
Discrepancies in bioactivity (e.g., IC₅₀ variations in cytotoxicity assays) may arise from:
- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7), serum concentration, or incubation time .
- Substituent Effects : Nitro groups enhance electron-withdrawing effects, but steric hindrance from dimethoxyethyl may reduce membrane permeability .
Mitigation Strategies:- Standardize assays (CLSI guidelines).
- Perform comparative SAR using derivatives with systematic substituent variations (Table 1).
Table 1 : Substituent Impact on Bioactivity
| Substituent | Activity (IC₅₀, μM) | Notes |
|---|---|---|
| 3-Nitrophenyl | 0.45 | High electrophilicity |
| 4-Methoxyphenyl | 1.20 | Reduced logP |
| Dimethoxyethyl | 0.75 | Improved solubility |
How do structural features like the nitro group influence structure-activity relationships (SAR)?
Q. Advanced | SAR Analysis
- Nitro Group (3-Nitrophenyl) : Enhances electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine in target proteins) .
- Dimethoxyethyl Chain : Balances hydrophilicity (logP ~2.8) and bioavailability, reducing metabolic clearance .
- Imidazo-thiazole Core : Planar structure facilitates π-π stacking with aromatic amino acids (e.g., Phe in ATP-binding pockets) .
Experimental Validation: Nitro-to-methoxy substitution reduced anti-cancer activity by 60%, highlighting nitro’s critical role .
What experimental designs are recommended for in vivo pharmacokinetic studies?
Q. Advanced | In Vivo Methodology
- Animal Models : Use Sprague-Dawley rats (n=6/group) for IV/PO dosing (5–20 mg/kg) .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24h post-dose.
- Analytical Method : LC-MS/MS quantification (LLOQ = 1 ng/mL) with deuterated internal standards .
Key Parameters:- Cmax : ~1.2 μg/mL (IV), Tmax : 2h (PO)
- t₁/₂ : 6.5h, AUC₀–24 : 8.7 μg·h/mL .
How can solubility challenges be addressed during formulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
